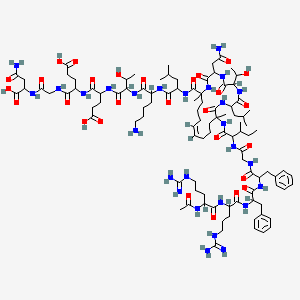

SAH-SOS1A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C100H159N27O28 |

|---|---|

Molecular Weight |

2187.5 g/mol |

IUPAC Name |

4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C100H159N27O28/c1-12-55(6)78(123-75(134)52-111-82(140)68(47-59-29-19-17-20-30-59)118-88(146)69(48-60-31-21-18-22-32-60)119-84(142)63(35-28-44-109-98(106)107)114-83(141)61(112-58(9)130)34-27-43-108-97(104)105)93(151)127-100(11)41-25-16-14-13-15-24-40-99(10,126-90(148)70(49-72(102)131)120-92(150)80(57(8)129)125-89(147)67(46-54(4)5)122-96(100)155)95(154)121-66(45-53(2)3)87(145)115-62(33-23-26-42-101)86(144)124-79(56(7)128)91(149)117-65(37-39-77(137)138)85(143)116-64(36-38-76(135)136)81(139)110-51-74(133)113-71(94(152)153)50-73(103)132/h13-14,17-22,29-32,53-57,61-71,78-80,128-129H,12,15-16,23-28,33-52,101H2,1-11H3,(H2,102,131)(H2,103,132)(H,110,139)(H,111,140)(H,112,130)(H,113,133)(H,114,141)(H,115,145)(H,116,143)(H,117,149)(H,118,146)(H,119,142)(H,120,150)(H,121,154)(H,122,155)(H,123,134)(H,124,144)(H,125,147)(H,126,148)(H,127,151)(H,135,136)(H,137,138)(H,152,153)(H4,104,105,108)(H4,106,107,109)/b14-13- |

InChI Key |

IVWNCFWBZZQNEM-YPKPFQOOSA-N |

Isomeric SMILES |

CCC(C)C(C(=O)NC1(CCC/C=C\CCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)O)CC(=O)N)(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)O)CC(=O)N)(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(=O)N)C(=O)O)C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SAH-SOS1A in KRAS Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor progression and conferring resistance to conventional therapies. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule inhibitors. The Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF), is a critical activator of KRAS, facilitating the exchange of GDP for GTP to switch KRAS into its active, signal-transducing state. Consequently, inhibiting the KRAS-SOS1 interaction has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of SAH-SOS1A, a hydrocarbon-stapled peptide designed to inhibit KRAS function in mutant cells. We will delve into its molecular interactions, downstream signaling effects, and the experimental protocols used for its characterization, presenting a balanced view that includes critical evaluations of its binding properties.

The Core Mechanism of this compound: Direct Inhibition of KRAS

This compound is a synthetic, cell-penetrating peptide derived from the α-helix of SOS1 (amino acids 929-944) that directly interacts with KRAS.[1] An all-hydrocarbon staple is incorporated to lock the peptide into its bioactive α-helical conformation, which enhances its target affinity, proteolytic resistance, and cell permeability.[2][3]

The primary mechanism of action of this compound is the direct binding to both wild-type and various mutant forms of KRAS.[4][5] This interaction occurs within the nucleotide-binding pocket of KRAS, thereby physically occluding the association of nucleotides. By directly blocking the binding of GTP, this compound effectively prevents the activation of KRAS, irrespective of the upstream signaling from SOS1. This leads to the dose-dependent downregulation of the ERK-MAP kinase phosphosignaling cascade, a critical downstream pathway for KRAS-driven cell proliferation and survival.

A Critical Perspective on this compound Binding

It is important to note that the binding of this compound to KRAS has been a subject of scientific debate. A study by Guttilla et al. (2019) suggested that the observed sub-micromolar binding affinity of this compound to KRAS in fluorescence polarization assays might be a false positive. Their research indicated that the binding is sensitive to detergents and that the peptide exhibits promiscuous binding to other unrelated proteins. Furthermore, they proposed that the cellular activity of this compound could be attributed to off-target effects resulting from membrane disruption rather than direct, on-target inhibition of KRAS. This underscores the importance of employing multiple, reporter-free biophysical techniques to validate peptide-protein interactions in drug discovery.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data reported for this compound in preclinical studies.

Table 1: Binding Affinity of this compound to Wild-Type and Mutant KRAS

| KRAS Variant | EC50 (nM) |

| Wild-Type | 106 |

| G12C | 140 |

| G12D | 109 |

| G12V | 154 |

| G12S | 155 |

| Q61H | 175 |

EC50 values were determined by fluorescence polarization assay.

Table 2: Cytotoxicity of this compound in KRAS-Mutant Cancer Cell Lines

| Cell Line | KRAS Mutation | IC50 (µM) |

| Panc 10.05 | G12D | ~10 |

| AsPC-1 | G12D | ~12 |

| HCT-116 | G13D | ~15 |

| MIA PaCa-2 | G12C | ~8 |

| A549 | G12S | ~10 |

| SW480 | G12V | ~12 |

| LoVo | G13D | ~15 |

IC50 values were determined after 24 hours of treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.

Caption: KRAS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Caption: Experimental workflow for the characterization of this compound.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of FITC-labeled this compound to recombinant KRAS protein.

-

Materials:

-

FITC-labeled this compound

-

Recombinant wild-type or mutant KRAS protein

-

Binding buffer (50 mM Tris, 100 mM NaCl, pH 8.0)

-

384-well, black, non-binding surface microplates

-

Microplate reader with fluorescence polarization capabilities

-

-

Protocol:

-

Prepare a serial dilution of the KRAS protein in binding buffer.

-

Add a constant concentration of FITC-SAH-SOS1A (e.g., 15 nM) to each well of the microplate.

-

Add the serially diluted KRAS protein to the wells.

-

Incubate the plate at room temperature for 30 minutes to reach equilibrium.

-

Measure fluorescence polarization using a microplate reader (e.g., excitation at 485 nm, emission at 535 nm).

-

Calculate EC50 values by performing a nonlinear regression analysis of the dose-response curves.

-

Nucleotide Exchange Assay

This assay determines the effect of this compound on the binding of a fluorescent GTP analog (mant-GTP) to KRAS.

-

Materials:

-

Recombinant wild-type or mutant KRAS protein

-

mant-GTP (2′-/3′-O-(N′-methylanthraniloyl)guanosine-5′-O-triphosphate)

-

This compound and a negative control peptide (e.g., SAH-SOS1B)

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Fluorometer

-

-

Protocol:

-

In a cuvette or microplate well, combine the KRAS protein (e.g., 500 nM) and mant-GTP.

-

To test for inhibition, pre-incubate the KRAS protein with varying concentrations of this compound or the control peptide before adding mant-GTP.

-

Monitor the increase in fluorescence over time as mant-GTP binds to KRAS.

-

A reduction in the rate of fluorescence increase in the presence of this compound indicates inhibition of nucleotide association.

-

Cell Viability Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present.

-

Materials:

-

KRAS-mutant cancer cell lines

-

Complete cell culture medium

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Protocol:

-

Seed cells in the 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate IC50 values from the dose-response curves.

-

Western Blot for Downstream Signaling

This technique is used to detect changes in the phosphorylation state of proteins in the MAPK pathway, such as MEK and ERK.

-

Materials:

-

KRAS-mutant cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

-

-

Protocol:

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2).

-

Conclusion

This compound represents a pioneering effort in the development of stapled peptides to directly target the historically challenging KRAS oncoprotein. Its mechanism of action, as initially described, involves the direct inhibition of nucleotide association with both wild-type and mutant KRAS, leading to the suppression of downstream oncogenic signaling and reduced cancer cell viability. However, subsequent critical evaluation has raised important questions about the specificity of its binding and the true nature of its cellular activity. This technical guide provides researchers and drug developers with a comprehensive understanding of this compound, including the quantitative data supporting its activity and the detailed experimental protocols for its evaluation. The ongoing scientific discourse surrounding this compound highlights the critical need for rigorous validation of novel therapeutic modalities and the continuous refinement of our approaches to targeting challenging oncoproteins like KRAS.

References

- 1. benchchem.com [benchchem.com]

- 2. Stapled peptides for intracellular drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Guanine Nucleotide Exchange Assay Using Fluorescent MANT-GDP - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Binding Affinity of SAH-SOS1A for Oncogenic KRAS G12D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the stapled peptide SAH-SOS1A for the oncogenic KRAS G12D mutant. It includes quantitative binding data, a comprehensive experimental protocol for determining binding affinity, and visualizations of the relevant biological pathway and experimental workflow.

Quantitative Binding Affinity Data

This compound, a stabilized alpha-helix of Son of Sevenless 1 (SOS1), has been developed to directly inhibit the interaction between KRAS and its guanine nucleotide exchange factor, SOS1. This interaction is critical for the activation of KRAS. This compound has demonstrated high-affinity binding to both wild-type and various mutant forms of KRAS, including the prevalent G12D mutation. The binding affinity is in the nanomolar range, as determined by fluorescence polarization assays[1][2][3].

The table below summarizes the reported binding affinities of this compound for KRAS G12D and other relevant KRAS variants.

| KRAS Variant | Binding Affinity (EC50/Kd) | Method | Reference |

| KRAS G12D | 106-175 nM (EC50) | Fluorescence Polarization | [1][2] |

| KRAS Wild-Type | 106-176 nM (Kd) | Fluorescence Polarization | |

| KRAS G12V | 106-175 nM (EC50) | Fluorescence Polarization | |

| KRAS G12C | 106-175 nM (EC50) | Fluorescence Polarization | |

| KRAS G12S | 106-175 nM (EC50) | Fluorescence Polarization | |

| KRAS Q61H | 106-175 nM (EC50) | Fluorescence Polarization |

Experimental Protocol: Fluorescence Polarization Assay

The binding affinity of this compound to KRAS G12D is typically determined using a fluorescence polarization (FP) assay. This method measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently tagged peptide (like this compound) tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a much larger protein (like KRAS G12D), its tumbling slows significantly, leading to an increase in fluorescence polarization. This change can be used to calculate the binding affinity.

Below is a representative protocol for a direct binding FP assay to determine the affinity of a FITC-labeled this compound for KRAS G12D.

Materials:

-

FITC-labeled this compound (fluorescent tracer)

-

Recombinant human KRAS G12D protein (GDP-bound)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20 and 1 mM DTT.

-

Black, non-binding 384-well microplates

-

Microplate reader with fluorescence polarization capabilities (Excitation: 485 nm, Emission: 520 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of FITC-labeled this compound in the assay buffer. Determine its concentration accurately via spectrophotometry.

-

Prepare a stock solution of KRAS G12D protein in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

-

Perform a serial dilution of the KRAS G12D protein in the assay buffer to create a range of concentrations for the binding curve (e.g., from micromolar to picomolar concentrations).

-

-

Assay Setup:

-

In a 384-well microplate, add a fixed concentration of FITC-labeled this compound to each well. A typical final concentration is in the low nanomolar range (e.g., 5-10 nM), which should be below the expected Kd to ensure accurate measurement.

-

To the wells containing the tracer, add the serially diluted KRAS G12D protein.

-

Include control wells:

-

Tracer only: Wells containing only the FITC-labeled this compound in assay buffer (to measure the polarization of the free tracer).

-

Buffer only: Wells containing only the assay buffer (for background measurement).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader.

-

-

Data Analysis:

-

Subtract the background mP value (from the buffer-only wells) from all other readings.

-

Plot the change in fluorescence polarization as a function of the KRAS G12D concentration.

-

Fit the resulting sigmoidal binding curve using a non-linear regression model (e.g., one-site binding model) to determine the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50).

-

Visualizations

KRAS Signaling Pathway and Inhibition by this compound

Caption: KRAS signaling pathway and the inhibitory mechanism of this compound.

Experimental Workflow of Fluorescence Polarization Assay

References

The Potential of SAH-SOS1A as a Therapeutic Agent in Pancreatic Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SAH-SOS1A, a hydrocarbon-stapled peptide inhibitor of the Son of sevenless homolog 1 (SOS1)-Kirsten rat sarcoma viral oncogene homolog (KRAS) interaction, and its potential as a therapeutic agent for pancreatic cancer. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Introduction: Targeting the "Undruggable" KRAS in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a dismal prognosis, largely driven by activating mutations in the KRAS oncogene, which are present in over 90% of cases[1]. For decades, KRAS was considered an "undruggable" target due to its picomolar affinity for GTP/GDP and the absence of well-defined binding pockets[2][3][4]. However, recent advances have led to the development of novel therapeutic strategies, including the indirect inhibition of KRAS activity by targeting its interaction with regulatory proteins like SOS1[5].

SOS1 is a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation. The interaction between SOS1 and KRAS is a critical step in the activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation, survival, and metastasis. This compound is a cell-permeable, hydrocarbon-stapled α-helical peptide designed to mimic the SOS1 helix that binds to KRAS, thereby competitively inhibiting the KRAS-SOS1 interaction.

Mechanism of Action of this compound

This compound directly binds to both wild-type and mutant forms of KRAS within the nucleotide-binding pocket. This binding event physically obstructs the interaction with SOS1, preventing the exchange of GDP for GTP and locking KRAS in its inactive state. By inhibiting KRAS activation, this compound effectively downregulates the downstream signaling cascades that are crucial for the malignant phenotype of pancreatic cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and cellular activity of this compound.

Table 1: Binding Affinity of this compound to KRAS Variants

| KRAS Variant | Binding Affinity (Kd, nM) |

| Wild-type KRAS | 106 - 176 |

| KRAS G12D | 106 - 176 |

| KRAS G12V | 106 - 176 |

| KRAS G12C | 106 - 176 |

| KRAS G12S | 106 - 176 |

| KRAS Q61H | 106 - 176 |

Data sourced from Tocris Bioscience and MedchemExpress.

Table 2: Cytotoxicity of this compound in KRAS-Mutant Cancer Cell Lines

| Cell Line | KRAS Mutation | IC50 (µM) |

| Pancreatic, Colon, and Lung Cancer Cell Lines | G12D, G12C, G12V, G12S, G13D, Q61H | 5 - 15 |

Data sourced from MedchemExpress and Sigma-Aldrich.

Signaling Pathways and Experimental Workflows

The KRAS-SOS1 Signaling Pathway

The following diagram illustrates the central role of the KRAS-SOS1 interaction in activating downstream oncogenic signaling pathways in pancreatic cancer.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines a typical experimental workflow to assess the in vitro efficacy of this compound.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These protocols are based on the methods described in the foundational study by Leshchiner et al. (2015) and standard laboratory procedures.

Fluorescence Polarization (FP) Assay for Binding Affinity

Objective: To determine the binding affinity (Kd) of this compound to recombinant KRAS protein.

Materials:

-

Fluorescently labeled this compound (e.g., FITC-SAH-SOS1A)

-

Recombinant human KRAS protein (wild-type and mutants)

-

FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% Triton X-100)

-

Black, low-volume 384-well microplates

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Prepare a serial dilution of recombinant KRAS protein in FP buffer. A typical concentration range would be from 0 to 10 µM.

-

Prepare a solution of FITC-SAH-SOS1A in FP buffer at a constant low concentration (e.g., 10 nM).

-

In a 384-well microplate, add 10 µL of each KRAS dilution to triplicate wells.

-

Add 10 µL of the FITC-SAH-SOS1A solution to each well.

-

Include control wells containing only FP buffer and FITC-SAH-SOS1A (for minimum polarization) and wells with a saturating concentration of KRAS (for maximum polarization).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 520 nm).

-

Calculate the anisotropy values and plot them against the logarithm of the KRAS concentration.

-

Determine the Kd value by fitting the data to a one-site binding model using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines.

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, both harboring KRAS mutations)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO or water)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be from 0.625 to 40 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of the solvent used for this compound).

-

Incubate the plate for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC50 value.

Western Blot Analysis for Downstream Signaling

Objective: To assess the effect of this compound on the phosphorylation of key downstream signaling proteins (e.g., MEK, ERK, AKT).

Materials:

-

Pancreatic cancer cell line (e.g., Panc 10.05)

-

This compound

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed Panc 10.05 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 5-40 µM) for 4 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to induce pathway activation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for pancreatic cancer by directly targeting the KRAS-SOS1 interaction, a critical node in oncogenic signaling. The data presented in this guide demonstrate its ability to bind to various KRAS mutants with high affinity and induce cytotoxicity in KRAS-driven cancer cells. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the potential of this compound and other SOS1 inhibitors.

Future research should focus on optimizing the pharmacokinetic properties of this compound to improve its in vivo efficacy and exploring combination therapies with other targeted agents or conventional chemotherapy to overcome potential resistance mechanisms. In vivo studies using pancreatic cancer patient-derived xenograft (PDX) models will be crucial to validate the therapeutic potential of this approach and pave the way for clinical translation. The continued development of direct and indirect KRAS inhibitors like this compound offers a glimmer of hope for patients with this challenging disease.

References

- 1. PPDPF Promotes the Development of Mutant KRAS‐Driven Pancreatic Ductal Adenocarcinoma by Regulating the GEF Activity of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downstream of Mutant KRAS, the Transcription Regulator YAP Is Essential for Neoplastic Progression to Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]

The Critical Role of SOS1 in KRAS Activation and as a Therapeutic Target in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, driving tumor proliferation and survival. For decades, direct inhibition of KRAS has been a formidable challenge. This has led to a paradigm shift towards targeting key regulators of KRAS activity. Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF), has emerged as a critical activator of KRAS, facilitating its switch from an inactive GDP-bound state to an active GTP-bound state. This technical guide provides a comprehensive overview of the pivotal role of SOS1 in KRAS activation and its significance as a therapeutic target in oncology. We delve into the molecular mechanisms of SOS1-mediated KRAS activation, present key quantitative data on the efficacy of SOS1 inhibitors, detail essential experimental protocols for studying the SOS1-KRAS axis, and visualize the intricate signaling pathways and experimental workflows.

The SOS1-KRAS Signaling Axis: A Central Regulator of Cell Proliferation

SOS1 is a ubiquitously expressed protein that plays a crucial role in the activation of RAS proteins, including KRAS, NRAS, and HRAS.[1] It is a key transducer of signals from receptor tyrosine kinases (RTKs) to RAS.[2] The activation of KRAS is a tightly regulated process that, when dysregulated, leads to uncontrolled cell growth, proliferation, and differentiation.[3]

Mechanism of SOS1-Mediated KRAS Activation

The activation of KRAS by SOS1 is a multi-step process involving the recruitment of SOS1 to the plasma membrane and a conformational change that facilitates the exchange of GDP for GTP on KRAS.[4]

-

Recruitment to the Membrane: Upon growth factor binding to an RTK, the adaptor protein Grb2 is recruited to the phosphorylated receptor. Grb2, in turn, binds to SOS1, translocating it to the plasma membrane where KRAS is localized.[2] The protein tyrosine phosphatase SHP2 is also involved in this process, facilitating the SOS1-mediated loading of GTP onto RAS.

-

Guanine Nucleotide Exchange: At the membrane, the catalytic domain of SOS1 (the Cdc25 domain) engages with GDP-bound KRAS. This interaction induces a conformational change in KRAS, weakening its affinity for GDP and allowing the more abundant cellular GTP to bind in its place.

-

Allosteric Activation: SOS1 possesses a second, allosteric binding site for RAS-GTP. The binding of active, GTP-bound KRAS to this allosteric site induces a conformational change in SOS1 that enhances its GEF activity, creating a positive feedback loop that amplifies KRAS activation.

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05"]; RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05"]; Grb2 [label="Grb2", fillcolor="#4285F4"]; SOS1 [label="SOS1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KRAS_GDP [label="KRAS-GDP (Inactive)", fillcolor="#F1F3F4"]; KRAS_GTP [label="KRAS-GTP (Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., RAF-MEK-ERK, PI3K-AKT)", fillcolor="#4285F4"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; SHP2 [label="SHP2", fillcolor="#4285F4"];

// Edges GF -> RTK [label="Binds"]; RTK -> Grb2 [label="Recruits"]; Grb2 -> SOS1 [label="Binds and recruits\nto membrane"]; SHP2 -> SOS1 [label="Activates"]; RTK -> SHP2 [label="Activates"]; SOS1 -> KRAS_GDP [label="Catalyzes GDP-GTP\nexchange"]; KRAS_GDP -> KRAS_GTP; KRAS_GTP -> Downstream [label="Activates"]; Downstream -> Proliferation [label="Promotes"]; KRAS_GTP -> SOS1 [label="Allosteric\nactivation", style=dashed, arrowhead=tee, color="#EA4335"];

// Invisible edges for layout edge [style=invis]; GF -> SHP2; } caption: SOS1-KRAS Activation Signaling Pathway.

The Role of SOS1 in KRAS-Mutant Cancers

In cancers harboring KRAS mutations, the intrinsic GTPase activity of KRAS is impaired, leading to its constitutive activation. While it was initially thought that KRAS-mutant cancers would be independent of GEFs like SOS1, emerging evidence indicates a continued reliance on SOS1 for maximal KRAS activity and for the activation of wild-type RAS isoforms. This dependence makes SOS1 an attractive therapeutic target in KRAS-driven malignancies.

Targeting the SOS1-KRAS Interaction: A Therapeutic Strategy

The development of small molecule inhibitors that disrupt the SOS1-KRAS interaction has become a promising avenue for treating KRAS-mutant cancers. These inhibitors typically bind to a pocket on SOS1, preventing its engagement with KRAS and thereby blocking nucleotide exchange.

Quantitative Analysis of SOS1 Inhibitors

Several SOS1 inhibitors have been developed and characterized, demonstrating potent and selective activity in preclinical models. The following tables summarize key quantitative data for prominent SOS1 inhibitors.

Table 1: In Vitro Potency of SOS1 Inhibitors - Disruption of SOS1-KRAS Interaction

| Inhibitor | KRAS Mutant | IC50 (nmol/L) | Assay Type | Reference |

| MRTX0902 | Wild-type | 13.8 | HTRF | |

| G12C | 30.7 | HTRF | ||

| G12D | 16.6 | HTRF | ||

| G12V | 24.1 | HTRF | ||

| BI-3406 | G12D | <10 | Interaction Assay | |

| G12C | <10 | Interaction Assay | ||

| BAY-293 | Wild-type | 21 | Interaction Assay | |

| SIAIS562055 | G12C | 19.8 | HTRF | |

| G12D | 22.1 | HTRF |

Table 2: Cellular Activity of SOS1 Inhibitors - Inhibition of KRAS-Mutant Cell Proliferation

| Inhibitor | Cell Line | KRAS Mutation | IC50 (nmol/L) | Reference |

| BI-3406 | NCI-H358 | G12C | 9 | |

| MIA PaCa-2 | G12C | 220 | ||

| A549 | G12S | 120 | ||

| BAY-293 | NCI-H358 | G12C | 3480 | |

| Calu-1 | G12C | 3190 | ||

| BxPC3 | Wild-type | 2070 | ||

| MIA PaCa-2 | G12C | 2900 | ||

| AsPC-1 | G12D | 3160 | ||

| SIAIS562055 | NCI-H358 | G12C | 150 |

Table 3: Binding Affinity of SOS1 Inhibitors

| Inhibitor | Binding Target | Affinity (Kd or Ki) | Method | Reference |

| MRTX0902 | SOS1 | Ki = 2.1 nmol/L | Biochemical Assay | |

| SIAIS562055 | SOS1 | Kd = 95.9 nmol/L | SPR |

Key Experimental Protocols

The study of the SOS1-KRAS interaction and the evaluation of its inhibitors require a variety of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) for SOS1-KRAS Interaction

This assay quantitatively measures the protein-protein interaction between SOS1 and KRAS.

-

Principle: Tagged recombinant SOS1 and KRAS proteins are used. When they interact, two fluorophore-labeled antibodies that recognize the tags are brought into proximity, resulting in a FRET signal.

-

Protocol:

-

Dispense test compounds into a low-volume 384-well plate.

-

Prepare a mix of GTP and Tag1-labeled KRAS protein and add to the wells.

-

Add Tag2-labeled SOS1 protein to the wells.

-

Add a pre-mixed solution of HTRF detection reagents: an anti-Tag1 antibody labeled with a donor fluorophore (e.g., Terbium cryptate) and an anti-Tag2 antibody labeled with an acceptor fluorophore (e.g., XL665).

-

Incubate the plate at room temperature for the recommended time.

-

Read the fluorescence at the donor and acceptor emission wavelengths using an HTRF-compatible plate reader.

-

Calculate the HTRF ratio and determine the IC50 values for the test compounds.

-

RAS-GTP Pulldown Assay

This assay is used to measure the levels of active, GTP-bound KRAS in cell lysates.

-

Principle: A protein domain that specifically binds to the GTP-bound conformation of RAS (e.g., the RAS-binding domain of RAF1) is used as bait to "pull down" active RAS from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.

-

Protocol:

-

Culture and treat cells with SOS1 inhibitors or other stimuli.

-

Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with agarose beads coupled to a GST-tagged RAF1-RBD fusion protein.

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for KRAS.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities and normalize to the total KRAS levels in the input lysates.

-

Western Blotting for Downstream Signaling

This technique is used to assess the effect of SOS1 inhibition on the phosphorylation status of downstream effectors of the KRAS pathway, such as ERK and AKT.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated (active) and total forms of the proteins of interest.

-

Protocol:

-

Prepare cell lysates as described for the RAS-GTP pulldown assay.

-

Determine the protein concentration of the lysates.

-

Denature the proteins by boiling in SDS-PAGE sample buffer.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using chemiluminescence.

-

Strip the membrane and re-probe with an antibody against the total form of the protein to serve as a loading control.

-

Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

-

// Nodes Lysate [label="1. Cell Lysate\nPreparation"]; Quant [label="2. Protein\nQuantification"]; SDS_PAGE [label="3. SDS-PAGE"]; Transfer [label="4. Protein Transfer\n(PVDF membrane)"]; Block [label="5. Blocking"]; pAb [label="6. Primary Antibody\n(e.g., anti-p-ERK)"]; sAb [label="7. Secondary Antibody\n(HRP-conjugated)"]; Detect [label="8. Chemiluminescent\nDetection"]; Strip [label="9. Stripping"]; tAb [label="10. Re-probe with\nTotal Protein Antibody"]; Analyze [label="11. Densitometry\nAnalysis"];

// Edges Lysate -> Quant -> SDS_PAGE -> Transfer -> Block -> pAb -> sAb -> Detect; Detect -> Strip -> tAb -> sAb; Detect -> Analyze; tAb -> Analyze; } caption: Western Blot Workflow for Downstream Signaling Analysis.

Conclusion and Future Directions

The intricate relationship between SOS1 and KRAS has been firmly established as a cornerstone of oncogenic signaling in a multitude of cancers. The dependence of KRAS-mutant tumors on SOS1 for sustained activation has unveiled a critical vulnerability that is now being exploited for therapeutic intervention. The development of potent and selective SOS1 inhibitors represents a significant advancement in the field of RAS-targeted therapies.

The quantitative data presented in this guide highlight the promising anti-tumor activity of these inhibitors in preclinical models. Furthermore, the detailed experimental protocols provide a robust framework for researchers to investigate the SOS1-KRAS axis and evaluate novel therapeutic agents.

Future research will likely focus on several key areas:

-

Combination Therapies: Combining SOS1 inhibitors with direct KRAS inhibitors (e.g., G12C-specific inhibitors) or inhibitors of downstream effectors (e.g., MEK inhibitors) holds the potential for synergistic anti-tumor activity and overcoming resistance mechanisms.

-

Biomarker Discovery: Identifying predictive biomarkers of response to SOS1 inhibition will be crucial for patient stratification in clinical trials.

-

Understanding Resistance: Investigating the mechanisms of both intrinsic and acquired resistance to SOS1 inhibitors will inform the development of next-generation therapies and rational combination strategies.

References

- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of SAH-SOS1A on KRAS Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stabilized alpha-helical peptide, SAH-SOS1A, and its inhibitory effects on the downstream signaling pathways of KRAS. This document details the mechanism of action, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for key assays used in its evaluation.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, driving tumor growth and resistance to therapies. For decades, KRAS has been considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule inhibitors. A promising strategy to counteract oncogenic KRAS activity is to disrupt its interaction with key signaling partners. One such partner is the Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the loading of GTP onto KRAS, thereby activating it.

This compound is a synthetic, cell-penetrating, hydrocarbon-stapled alpha-helical peptide designed to mimic the SOS1 helix that binds to KRAS. By competitively inhibiting the KRAS-SOS1 interaction, this compound presents a novel therapeutic approach to block KRAS activation and its subsequent downstream signaling cascades.

Mechanism of Action of this compound

This compound directly targets the SOS1-binding site on both wild-type and mutant KRAS proteins. This binding event sterically hinders the interaction between KRAS and SOS1, preventing the exchange of GDP for GTP. Consequently, KRAS remains in its inactive, GDP-bound state, leading to the attenuation of downstream signaling pathways that are critical for cancer cell proliferation and survival. The primary pathways affected are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Figure 1: Mechanism of this compound Action.

Quantitative Data

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 1: Binding Affinity of this compound to KRAS Variants

| KRAS Variant | Binding Affinity (EC50, nM) |

| Wild-type | 106 - 175 |

| G12D | 106 - 175 |

| G12V | 106 - 175 |

| G12C | 106 - 175 |

| G12S | 106 - 175 |

| Q61H | 106 - 175 |

Data compiled from multiple sources indicating a consistently high affinity across various common KRAS mutations.[1][2]

Table 2: Inhibition of Cancer Cell Viability by this compound

| Cell Line | KRAS Mutation | IC50 (µM) |

| Panc 10.05 | G12D | 5 - 15 |

| HCT-116 | G13D | 5 - 15 |

| A549 | G12S | 5 - 15 |

| SW480 | G12V | 5 - 15 |

| MIA PaCa-2 | G12C | 5 - 15 |

| ASPC-1 | Q61H | 5 - 15 |

This compound demonstrates dose-dependent cytotoxicity in cancer cell lines harboring various KRAS mutations.[1][2]

Downstream Signaling Pathways Affected by this compound

By inhibiting KRAS activation, this compound effectively dampens the signal transduction through two major downstream pathways: the RAF-MEK-ERK pathway and the PI3K-AKT-mTOR pathway. This leads to a reduction in the phosphorylation of key kinases within these cascades.

Figure 2: KRAS Downstream Signaling Pathways Inhibited by this compound.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of this compound.

Figure 3: Experimental Workflow for this compound Evaluation.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of FITC-labeled this compound to recombinant KRAS protein.

Materials:

-

FITC-labeled this compound

-

Recombinant human KRAS protein (wild-type and mutants)

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.005% Tween-20

-

384-well, low-volume, black, non-binding surface microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of recombinant KRAS protein in Assay Buffer.

-

Add a fixed concentration of FITC-labeled this compound (e.g., 10 nM) to each well of the 384-well plate.

-

Add the serially diluted KRAS protein to the wells. Include wells with only FITC-labeled this compound in Assay Buffer as a control for minimum polarization and wells with a saturating concentration of KRAS for maximum polarization.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using the plate reader with excitation at 485 nm and emission at 520 nm.

-

Calculate the EC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot for Phosphorylation of MEK, ERK, and AKT

This protocol details the detection of phosphorylated MEK, ERK, and AKT in cancer cells treated with this compound.

Materials:

-

KRAS-mutant cancer cell lines (e.g., Panc 10.05)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed KRAS-mutant cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a specified time (e.g., 4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-MEK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total protein (e.g., total MEK) to ensure equal loading.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

KRAS-mutant cancer cell lines

-

This compound

-

Opaque-walled 96-well microplates

-

CellTiter-Glo® Reagent

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a control.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the quest to develop effective therapies against KRAS-driven cancers. Its ability to directly bind to KRAS and inhibit its activation leads to a potent and dose-dependent suppression of the RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further investigate and develop this promising therapeutic agent. The continued exploration of SOS1 inhibitors like this compound holds the potential to finally provide a clinical solution for patients with KRAS-mutant tumors.

References

An In-depth Technical Guide to the Discovery and Development of Stapled Peptide Inhibitors for KRAS

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein frequently mutated in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers.[1][2] For decades, KRAS has been notoriously deemed "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets on its surface. However, the emergence of innovative therapeutic modalities, such as stapled peptides, has provided a promising avenue to tackle this challenging oncogenic driver. This technical guide provides a comprehensive overview of the discovery and development of stapled peptide inhibitors targeting KRAS, with a focus on their mechanism of action, biochemical and cellular evaluation, and the experimental protocols that underpin their development.

Introduction: The Challenge of Targeting KRAS

KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3][4] Oncogenic mutations, most commonly at codons 12, 13, and 61, impair the intrinsic GTPase activity of KRAS, locking it in a constitutively active conformation. This leads to the persistent activation of downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation, survival, and differentiation.[5]

The development of direct KRAS inhibitors has been a formidable challenge. Stapled peptides have emerged as a promising strategy to disrupt KRAS-protein interactions. These synthetic peptides are locked into an α-helical conformation by a hydrocarbon "staple," which enhances their proteolytic resistance, cell permeability, and binding affinity to their targets. A key strategy in this domain has been to mimic the α-helical region of proteins that naturally interact with KRAS, such as Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the activation of KRAS.

The KRAS Signaling Pathway and Points of Intervention

The KRAS signaling network is complex, with multiple downstream effectors. Understanding this pathway is crucial for identifying strategic points of intervention for inhibitors.

Discovery and Optimization of KRAS-Targeted Stapled Peptides

The discovery of potent stapled peptide inhibitors of KRAS has largely focused on mimicking the SOS1 α-helix that binds to KRAS. A notable example is the development of Stabilized Alpha-Helices of SOS1 (SAH-SOS1).

Design Strategy

The design of SAH-SOS1 peptides was based on the crystal structure of the KRAS-SOS1 complex. An all-hydrocarbon staple was introduced at the non-interacting face of the SOS1 α-helix to stabilize the peptide's conformation without disrupting the binding interface with KRAS.

Quantitative Data on Stapled Peptide Inhibitors

The following tables summarize the binding affinities and cellular potencies of representative stapled peptides targeting KRAS.

Table 1: Binding Affinities of Stapled Peptides to KRAS Variants

| Peptide | Staple Position | Target | Binding Affinity (Kd, nM) | Assay |

| This compound | i, i+4 | KRAS WT | 175 | Fluorescence Polarization |

| This compound | i, i+4 | KRAS G12D | 125 | Fluorescence Polarization |

| This compound | i, i+4 | KRAS G12V | 100 | Fluorescence Polarization |

| This compound | i, i+4 | KRAS G12C | 150 | Fluorescence Polarization |

| SAH-SOS1B (control) | i, i+4 | KRAS WT | >10,000 | Fluorescence Polarization |

Data synthesized from Leshchiner et al., 2015.

Table 2: Cellular Potency of this compound in KRAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |

| MIA PaCa-2 | Pancreatic | G12C | 5.5 |

| HCT116 | Colorectal | G13D | 6.2 |

| A549 | Lung | G12S | 7.1 |

| SW480 | Colorectal | G12V | 8.5 |

| Panc-1 | Pancreatic | G12D | 9.8 |

Data synthesized from Leshchiner et al., 2015.

Experimental Protocols

The development and characterization of stapled peptide inhibitors of KRAS rely on a suite of biophysical, biochemical, and cell-based assays.

Stapled Peptide Synthesis Workflow

The synthesis of stapled peptides is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by olefin metathesis.

Detailed Methodology for Stapled Peptide Synthesis:

-

Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin using standard Fmoc chemistry. Non-natural amino acids containing olefinic side chains are incorporated at the desired positions for stapling (e.g., i and i+4 or i and i+7).

-

Ring-Closing Metathesis (RCM): While the peptide is still attached to the resin, it is treated with a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) to induce the formation of a hydrocarbon staple between the olefinic side chains.

-

Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (HPLC). The purity and identity of the final product are confirmed by mass spectrometry and amino acid analysis.

Fluorescence Polarization (FP) Assay for Binding Affinity

FP is a widely used technique to measure the binding affinity between a fluorescently labeled peptide and a larger protein partner.

Detailed Methodology for FP Assay:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorescently labeled stapled peptide (e.g., FITC-SAH-SOS1A) in an appropriate buffer (e.g., PBS with 0.01% Tween-20).

-

Prepare a series of dilutions of the unlabeled KRAS protein in the same buffer.

-

-

Assay Procedure:

-

In a 384-well black plate, add a fixed concentration of the fluorescently labeled peptide to each well.

-

Add increasing concentrations of the KRAS protein to the wells.

-

Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Plot the change in millipolarization (mP) as a function of the KRAS protein concentration.

-

Determine the dissociation constant (Kd) by fitting the data to a one-site binding equation using non-linear regression analysis.

-

AlphaLISA Assay for Inhibition of KRAS-SOS1 Interaction

The Amplified Luminescent Proximity Homestead Assay (AlphaLISA) is a bead-based immunoassay used to study protein-protein interactions.

Detailed Methodology for AlphaLISA:

-

Reagent Preparation:

-

Prepare solutions of GST-tagged KRAS, His-tagged SOS1, and the stapled peptide inhibitor in the assay buffer.

-

Prepare a mixture of Glutathione Donor beads and Anti-His AlphaLISA Acceptor beads.

-

-

Assay Procedure:

-

In a 384-well plate, add GST-KRAS, His-SOS1, and varying concentrations of the stapled peptide inhibitor.

-

Incubate to allow for the interaction and inhibition to occur.

-

Add the mixture of Donor and Acceptor beads.

-

Incubate in the dark to allow for bead-protein binding.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

Plot the AlphaLISA signal as a function of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on association and dissociation rates.

Detailed Methodology for SPR:

-

Chip Preparation:

-

Immobilize biotinylated KRAS protein onto a streptavidin-coated sensor chip.

-

-

Binding Analysis:

-

Inject a series of concentrations of the stapled peptide over the sensor chip surface.

-

Monitor the change in the refractive index in real-time to generate sensorgrams.

-

After each injection, regenerate the sensor surface with a suitable regeneration solution.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Cell Viability Assay

Cell viability assays, such as the MTT or MTS assay, are used to determine the cytotoxic effects of the stapled peptide inhibitors on cancer cells.

Detailed Methodology for MTT Assay:

-

Cell Seeding:

-

Seed KRAS-mutant cancer cells in a 96-well plate and allow them to adhere overnight.

-

-

Inhibitor Treatment:

-

Treat the cells with a range of concentrations of the stapled peptide.

-

Incubate for a specified period (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

-

In Vivo Xenograft Models

To evaluate the in vivo efficacy of stapled peptide inhibitors, mouse xenograft models are commonly used.

Detailed Methodology for Xenograft Studies:

-

Cell Implantation:

-

Subcutaneously inject KRAS-mutant human cancer cells into the flank of immunocompromised mice.

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size.

-

Administer the stapled peptide inhibitor or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).

-

-

Efficacy Evaluation:

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for downstream signaling markers).

-

Conclusion and Future Directions

Stapled peptides represent a significant advancement in the quest to develop effective therapies against the historically intractable target, KRAS. The ability to rationally design peptides that mimic natural protein-protein interactions and stabilize their bioactive conformation has led to the generation of potent inhibitors of KRAS signaling. The experimental workflows and assays detailed in this guide provide a robust framework for the continued discovery and preclinical development of this promising class of therapeutics. Future efforts will likely focus on optimizing the pharmacokinetic properties of stapled peptides to enhance their in vivo efficacy and translating these promising preclinical findings into clinical applications for patients with KRAS-driven cancers.

References

- 1. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moffitt.org [moffitt.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Progress in the Synthesis and Activity of Stapled Peptides - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Impact of SAH-SOS1A on Guanine Nucleotide Exchange Factor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Son of Sevenless 1 (SOS1) protein, a critical guanine nucleotide exchange factor (GEF), plays a pivotal role in the activation of RAS proteins, central regulators of cell growth and proliferation. The interaction between SOS1 and KRAS is a key node in the RAS/MAPK signaling pathway, which is frequently dysregulated in various human cancers. Consequently, inhibiting the SOS1-KRAS interaction has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of SAH-SOS1A, a hydrocarbon-stapled alpha-helical peptide designed to disrupt this critical protein-protein interaction. We will delve into its mechanism of action, present quantitative data on its binding affinity and cellular activity, provide detailed experimental protocols for its characterization, and visualize the pertinent signaling pathways and experimental workflows.

Introduction to SOS1 and the RAS/MAPK Signaling Pathway

The RAS family of small GTPases (KRAS, HRAS, and NRAS) function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] This transition is catalyzed by GEFs, such as SOS1.[2] Upon stimulation by upstream signals, typically from receptor tyrosine kinases (RTKs), SOS1 is recruited to the plasma membrane where it engages with RAS-GDP.[3] SOS1 facilitates the dissociation of GDP, allowing the more abundant cellular GTP to bind, leading to RAS activation.[3] Activated RAS-GTP then interacts with and activates a cascade of downstream effector proteins, most notably the RAF-MEK-ERK (MAPK) pathway, which in turn regulates gene expression and promotes cell proliferation, differentiation, and survival.[2]

SOS1 possesses a multidomain structure, including a catalytic domain (composed of the REM and CDC25 domains) that directly interacts with RAS. The binding of a RAS-GTP molecule to an allosteric site on SOS1 can further enhance its GEF activity, creating a positive feedback loop. Given its central role in activating RAS, an oncogenic driver in a significant portion of human cancers, SOS1 has become an attractive target for therapeutic intervention.

This compound: A Stapled Peptide Inhibitor of the SOS1-KRAS Interaction

Stapled alpha-helical (SAH) peptides are a class of synthetic peptides that are conformationally constrained into an α-helical structure by a hydrocarbon staple. This "stapling" enhances proteolytic resistance, cell permeability, and binding affinity compared to their linear counterparts, making them promising therapeutic agents for targeting protein-protein interactions.

This compound is a stapled peptide designed to mimic the α-helix of SOS1 (amino acids 929-944) that directly binds to a pocket on the surface of KRAS. By occupying this binding site, this compound competitively inhibits the interaction between SOS1 and KRAS, thereby preventing the SOS1-mediated nucleotide exchange and subsequent activation of KRAS. This disruption of the upstream activation of KRAS leads to the downregulation of the entire RAS/MAPK signaling cascade.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data regarding its binding affinity to different KRAS variants and its inhibitory effects on cancer cell lines.

Table 1: Binding Affinity of this compound to Wild-Type and Mutant KRAS

| KRAS Variant | Binding Affinity (EC50, nM) |

| Wild-Type | 106 - 175 |

| G12C | 106 - 175 |

| G12D | 106 - 175 |

| G12V | 106 - 175 |

| G12S | 106 - 175 |

| Q61H | 106 - 175 |

Table 2: In Vitro Cytotoxicity of this compound in KRAS-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |

| HCT116 | Colorectal Carcinoma | G13D | 5 - 15 |

| MIA PaCa-2 | Pancreatic Carcinoma | G12C | 5 - 15 |

| A549 | Lung Carcinoma | G12S | 5 - 15 |

| SW480 | Colorectal Adenocarcinoma | G12V | 5 - 15 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on SOS1 GEF activity and downstream signaling.

Fluorescence Polarization (FP) Assay for this compound and KRAS Binding

This assay measures the binding affinity of this compound to KRAS based on the principle that the rate of molecular rotation of a fluorescently labeled molecule is inversely proportional to its size.

Materials:

-

FITC-labeled this compound peptide

-

Recombinant human KRAS protein (wild-type or mutant)

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.005% Tween-20

-

Black, non-binding 384-well plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of the recombinant KRAS protein in the assay buffer.

-

Add a constant, low concentration (e.g., 10 nM) of FITC-labeled this compound to each well of the 384-well plate.

-

Add the serially diluted KRAS protein to the wells containing the labeled peptide. Include wells with only the labeled peptide as a control for minimum polarization.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) filters.

-

Plot the change in mP as a function of the KRAS concentration and fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd) or EC50.

SOS1-Mediated Nucleotide Exchange Assay

This assay measures the ability of this compound to inhibit the SOS1-catalyzed exchange of GDP for a fluorescent GTP analog on KRAS.

Materials:

-

Recombinant human KRAS protein

-

Recombinant human SOS1 catalytic domain (SOS1cat)

-

BODIPY-FL-GTP (fluorescent GTP analog)

-

GDP

-

GTP

-

Exchange Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT

-

This compound

-

Fluorescence plate reader

Procedure:

-

Load KRAS with GDP by incubating the protein with an excess of GDP in the exchange buffer. Remove unbound GDP using a desalting column.

-

In a multi-well plate, add the GDP-loaded KRAS.

-

Add varying concentrations of this compound or a vehicle control.

-

Initiate the exchange reaction by adding a mixture of SOS1cat and BODIPY-FL-GTP.

-

Monitor the increase in fluorescence over time as the fluorescent GTP analog displaces the non-fluorescent GDP.

-

Calculate the initial rate of nucleotide exchange for each concentration of this compound.

-

Plot the exchange rate as a function of the this compound concentration to determine the IC50 value.

Western Blot Analysis of MAPK Pathway Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like MEK, ERK, and AKT.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or a vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

If necessary, strip the membrane and re-probe with antibodies for the total protein or a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound represents a potent and specific inhibitor of the SOS1-KRAS protein-protein interaction. By mimicking the natural binding interface of SOS1, this stapled peptide effectively blocks the guanine nucleotide exchange activity of SOS1, leading to the suppression of RAS/MAPK signaling and the inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and similar compounds targeting this critical oncogenic pathway. The continued development of such targeted inhibitors holds great promise for the treatment of KRAS-driven cancers.

References

Unlocking the Cell: A Technical Guide to the Permeability of Hydrocarbon-Stapled Peptides

For Researchers, Scientists, and Drug Development Professionals

Hydrocarbon-stapled peptides have emerged as a promising class of therapeutics capable of tackling intracellular targets previously considered "undruggable." By constraining a peptide's alpha-helical structure, this synthetic modification enhances proteolytic resistance and, crucially, facilitates entry into cells. This in-depth guide explores the core principles governing the cell permeability of these innovative molecules, providing a comprehensive resource for researchers in drug discovery and development. We delve into the mechanisms of uptake, key influencing factors, and detailed experimental protocols for assessing cellular penetration, all supported by quantitative data and visual workflows.

Introduction: The Promise of Intracellular Access

The ability of a therapeutic agent to cross the cell membrane is a critical determinant of its efficacy for a vast array of diseases. While small molecules can often diffuse across the lipid bilayer and biologics typically act on extracellular targets, a significant portion of the proteome, including key protein-protein interactions (PPIs), resides within the cell. Hydrocarbon-stapled peptides are designed to bridge this gap. By introducing a synthetic hydrocarbon "staple," the peptide is locked into its bioactive helical conformation, a feature that has been shown to significantly improve its ability to penetrate cells.[1][2] This enhanced cell permeability opens up new avenues for targeting intracellular signaling pathways implicated in cancer, infectious diseases, and other metabolic disorders.

Mechanisms of Cellular Uptake

The prevailing mechanism for the cellular internalization of hydrocarbon-stapled peptides is endocytosis , with a notable emphasis on macropinocytosis .[3] This energy-dependent process involves the engulfment of extracellular fluid, and the molecules contained within, into large vesicles called macropinosomes.[4] Unlike receptor-mediated endocytosis, macropinocytosis is a less specific process, which may explain the broad applicability of stapling for enhancing the uptake of various peptide sequences.

Several studies have highlighted the role of negatively charged sulfated cell surface proteoglycans in mediating the initial interaction of cationic or amphipathic stapled peptides with the cell surface, thereby facilitating their subsequent internalization.[5] While clathrin- and caveolin-independent pathways appear to be dominant, the precise molecular journey from the extracellular space to the cytoplasm is an area of active investigation.

Key Factors Influencing Cell Permeability

The journey of a stapled peptide into the cell is not guaranteed and is governed by a complex interplay of its physicochemical properties. Understanding these factors is paramount for the rational design of cell-penetrating stapled peptides.

-

Charge: A net positive charge is often associated with enhanced cellular uptake. Many cell-penetrating peptides are cationic, facilitating interaction with the negatively charged cell membrane.

-

Hydrophobicity: A degree of hydrophobicity is crucial for membrane interaction. The hydrocarbon staple itself contributes to the overall hydrophobicity of the peptide. However, excessive hydrophobicity can lead to insolubility or non-specific membrane disruption.

-

α-Helicity: The stabilization of the α-helical conformation is a hallmark of stapled peptides and is believed to play a significant role in their cell-penetrating ability. A well-defined helical structure can present a more organized and amphipathic surface for interaction with the cell membrane.

-

Staple Position and Type: The location and nature of the hydrocarbon staple can significantly impact cell permeability. The strategic placement of the staple can optimize the peptide's amphipathicity and its interaction with the cell membrane. The length and stereochemistry of the olefinic tethers used to form the staple also play a role.

Quantitative Analysis of Stapled Peptide Cell Permeability